molecular formula C22H18N2OS5 B4778906 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B4778906
M. Wt: 486.7 g/mol
InChI Key: CBOPVJSEEPCLAL-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a useful research compound. Its molecular formula is C22H18N2OS5 and its molecular weight is 486.7 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is 486.00226907 g/mol and the complexity rating of the compound is 769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS5/c1-12-8-9-13-15(10-12)24(22(2,3)19-18(13)20(26)30-29-19)17(25)11-27-21-23-14-6-4-5-7-16(14)28-21/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOPVJSEEPCLAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SSC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound based on recent research findings.

  • Molecular Formula : C17H17N3OS3
  • Molecular Weight : 375.53 g/mol
  • CAS Number : 573950-96-6

Biological Activity Overview

Research indicates that compounds containing benzothiazole and dithiolo moieties exhibit a broad spectrum of biological activities including antibacterial, antifungal, antitumor, and antiviral properties. The specific compound under review has shown promising results in various biological assays.

Antimicrobial Activity

Studies have demonstrated that derivatives of benzothiazole possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition with IC50 values comparable to standard antibiotics .
Bacterial StrainIC50 (μg/mL)Reference
Staphylococcus aureus0.012
Escherichia coli0.015

Antifungal Activity

The compound also exhibits antifungal activity against common pathogens. In vitro studies have revealed:

  • Effective inhibition against Candida albicans and Aspergillus niger, with minimal inhibitory concentrations (MIC) indicating strong potential as a therapeutic agent.

Antitumor Activity

The compound has been evaluated for its anticancer properties:

  • Cell Lines Tested : Human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.
  • Results : The compound demonstrated significant antiproliferative effects with IC50 values ranging from 10 to 25 μM across different cell lines .
Cell LineIC50 (μM)Reference
SK-Hep-115
MDA-MB-23120
NUGC-325

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
  • Chlorophyll Synthesis Interference : Some derivatives inhibit chlorophyll biosynthesis in plants, suggesting potential applications in agricultural pest control .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • A study published in MDPI reported that compounds similar to the one discussed showed significant inhibitory effects on T-cell proliferation, indicating immunomodulatory effects which could be beneficial in autoimmune diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Reactant of Route 2
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.